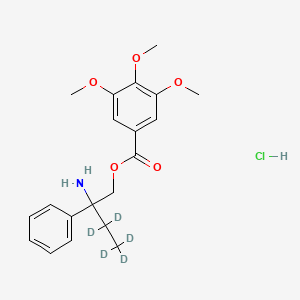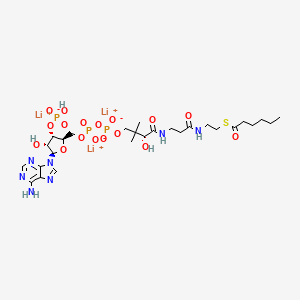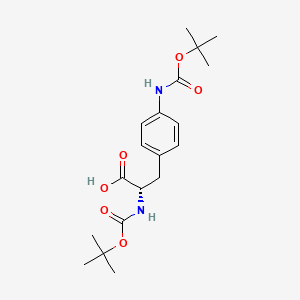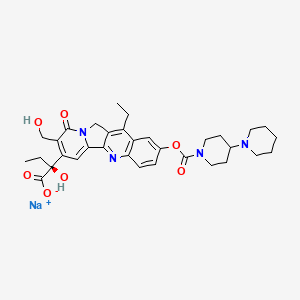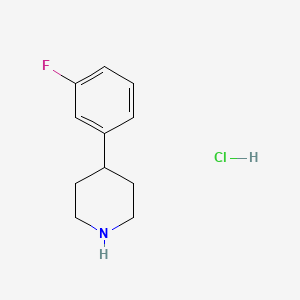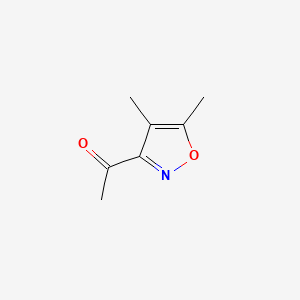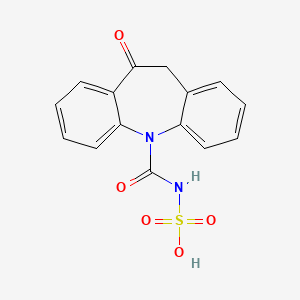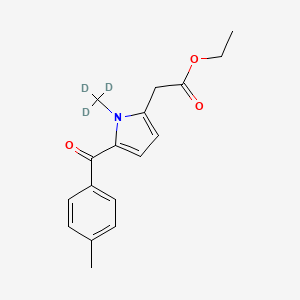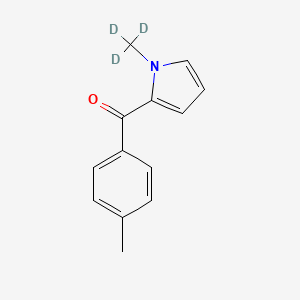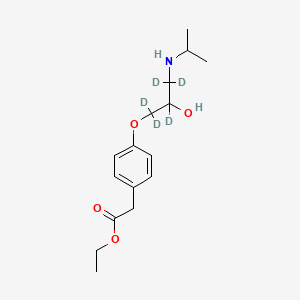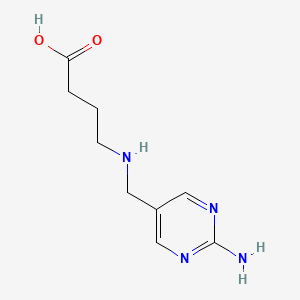
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid is a compound that features a pyrimidine ring substituted with an amino group and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s derivatives may find applications in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid involves its interaction with specific molecular targets. In the case of its antitrypanosomal and antiplasmodial activities, the compound likely interferes with the metabolic pathways of the parasites, leading to their inhibition or death . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor properties.
4-(2-Aminoethyl)(methyl)amino)butanoic acid: Another derivative with potential biological applications.
Uniqueness
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a butanoic acid moiety makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
109205-65-4 |
|---|---|
Molekularformel |
C9H14N4O2 |
Molekulargewicht |
210.237 |
IUPAC-Name |
4-[(2-aminopyrimidin-5-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9-12-5-7(6-13-9)4-11-3-1-2-8(14)15/h5-6,11H,1-4H2,(H,14,15)(H2,10,12,13) |
InChI-Schlüssel |
CEVHDPLMYOKEIW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=N1)N)CNCCCC(=O)O |
Synonyme |
Butanoic acid, 4-[[(2-amino-5-pyrimidinyl)methyl]amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


